An In-depth Technical Guide to the Biochemical Properties and Structure of L-Arabitol
An In-depth Technical Guide to the Biochemical Properties and Structure of L-Arabitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol, a five-carbon sugar alcohol, is a naturally occurring polyol with significant roles in the metabolism of various organisms, particularly fungi and bacteria. It is an enantiomer of D-arabitol and is involved in the pentose (B10789219) phosphate (B84403) pathway. This technical guide provides a comprehensive overview of the core biochemical properties and structural characteristics of L-Arabitol. The information presented herein is intended to support research, scientific discovery, and drug development endeavors related to this important metabolite.
Biochemical Properties of L-Arabitol
The fundamental biochemical and physical properties of L-Arabitol are summarized in the table below, providing a consolidated resource for researchers.
| Property | Value | References |
| Molecular Formula | C₅H₁₂O₅ | |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 101-104 °C | |
| Boiling Point | ~194.6 °C (estimate) | [1] |
| Solubility in Water | 50 mg/mL | |
| Optical Rotation ([α]D) | Weakly levorotatory in saturated borax (B76245) solution. The D-form has a specific rotation of +7.7° (c = 9.26 in saturated borax solution), implying the L-form is -7.7° under the same conditions. | [2] |
| IUPAC Name | (2S,4S)-pentane-1,2,3,4,5-pentol | |
| SMILES | OC--INVALID-LINK--C(O)--INVALID-LINK--CO | |
| InChI Key | HEBKCHPVOIAQTA-IMJSIDKUSA-N |
Chemical Structure of L-Arabitol
L-Arabitol is a chiral molecule with two stereocenters. Its structure is depicted below in a 2D representation.
Metabolic Pathway of L-Arabitol in Fungi
In many fungi, L-Arabitol is a key intermediate in the catabolism of L-arabinose. This pathway ultimately feeds into the pentose phosphate pathway. The enzymatic steps involved are outlined in the diagram below.
This pathway begins with the reduction of L-arabinose to L-arabitol. L-arabitol is then oxidized to L-xylulose by L-arabitol-4-dehydrogenase[3][4]. Subsequent reduction and oxidation steps convert L-xylulose to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway[5][6][7][8][9].
Experimental Protocols
Accurate quantification of L-Arabitol is crucial for research and clinical applications. Below are detailed methodologies for two common analytical techniques.
Quantification of L-Arabitol by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesized method based on established principles for sugar alcohol analysis.
Objective: To quantify the concentration of L-Arabitol in aqueous samples.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Amine-based column (e.g., Waters Spherisorb NH2, 5 µm, 4.6 x 250 mm)
-
L-Arabitol standard (≥98% purity)
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Acetonitrile (B52724) (HPLC grade)
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Ultrapure water
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Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of L-Arabitol (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.
-
Sample Preparation:
-
For liquid samples, centrifuge to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if the L-Arabitol concentration is expected to be high.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the RID temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Identify the L-Arabitol peak based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of L-Arabitol in the samples by interpolating their peak areas on the calibration curve.
-
Enzymatic Assay for L-Arabitol Determination
This protocol is based on the principle of enzymatic oxidation of L-Arabitol.
Objective: To determine the concentration of L-Arabitol using an enzymatic reaction.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
L-Arabitol-4-dehydrogenase (EC 1.1.1.12)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
L-Arabitol standard (≥98% purity)
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96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ (e.g., 20 mM) in the reaction buffer.
-
Prepare a solution of L-Arabitol-4-dehydrogenase in the reaction buffer. The optimal concentration should be determined empirically.
-
Prepare a series of L-Arabitol standards in the reaction buffer.
-
-
Assay Protocol (Microplate format):
-
To each well of a 96-well plate, add:
-
50 µL of sample or standard
-
100 µL of reaction buffer
-
20 µL of NAD+ solution
-
-
Mix and measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding 30 µL of the L-Arabitol-4-dehydrogenase solution.
-
Incubate at room temperature for 10-15 minutes, or until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.
-
Create a standard curve by plotting ΔA against the concentration of the L-Arabitol standards.
-
Determine the L-Arabitol concentration in the samples from the standard curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of L-Arabitol in a biological sample.
Conclusion
This technical guide provides a detailed overview of the biochemical properties, structure, and metabolic context of L-Arabitol. The inclusion of structured data tables, visual diagrams of the metabolic pathway and experimental workflow, and detailed experimental protocols offers a valuable resource for researchers in biochemistry, microbiology, and drug development. A thorough understanding of L-Arabitol's characteristics is fundamental for investigating its role in biological systems and for exploring its potential as a biomarker or therapeutic target.
References
- 1. 7643-75-6 CAS MSDS (L-(-)-ARABITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Arabitol [drugfuture.com]
- 3. L-arabinitol 4-dehydrogenase(EC 1.1.1.12) - Creative Enzymes [creative-enzymes.com]
- 4. L-arabinitol 4-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. L-xylulose reductase - Wikipedia [en.wikipedia.org]
- 6. L-xylulose reductase(EC 1.1.1.10) - Creative Enzymes [creative-enzymes.com]
- 7. EC 1.1.1.9 [iubmb.qmul.ac.uk]
- 8. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC 2.7.1.17 [iubmb.qmul.ac.uk]
